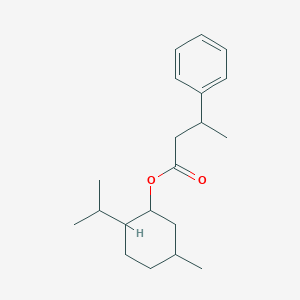
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is an ester derived from the combination of a cyclohexyl group and a phenylbutanoate moiety, making it a subject of study for its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 3-phenylbutanoic acid. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of esterification and the use of efficient catalysts and reagents are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting.
化学反应分析
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group would yield 3-phenylbutanoic acid, while reduction would produce 5-Methyl-2-(propan-2-yl)cyclohexanol.
科学研究应用
Chemistry: As a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity, including anticonvulsant properties
Medicine: Potential use in drug design and development due to its unique structure and biological activity.
Industry: Applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems or ion channels . The ester linkage allows for enzymatic cleavage, releasing active components that can exert biological effects.
相似化合物的比较
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: Another ester with similar structural features and potential biological activity
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate: A related compound with a benzoylphenyl group instead of a phenylbutanoate group.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is unique due to its specific ester linkage and the combination of cyclohexyl and phenylbutanoate moieties
属性
CAS 编号 |
899-93-4 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
(5-methyl-2-propan-2-ylcyclohexyl) 3-phenylbutanoate |
InChI |
InChI=1S/C20H30O2/c1-14(2)18-11-10-15(3)12-19(18)22-20(21)13-16(4)17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13H2,1-4H3 |
InChI 键 |
IYJGFAJKVHCJFH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


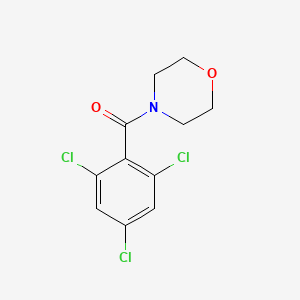
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
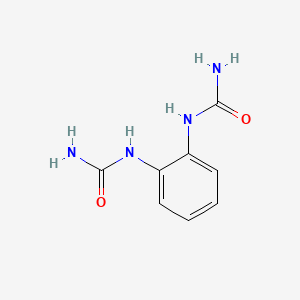
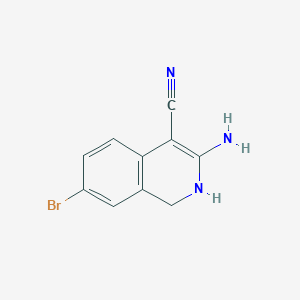
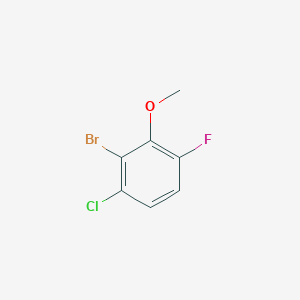
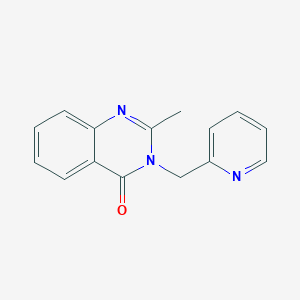

![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
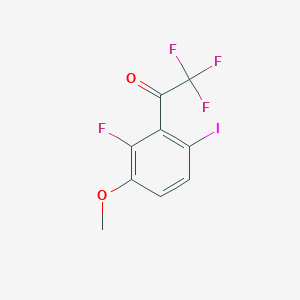
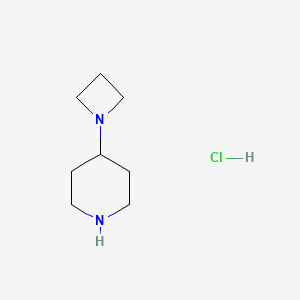
![Cyclohepta[b][1,4]diazepine](/img/structure/B14759132.png)

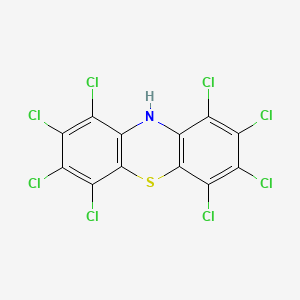
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
